molecular formula C5H8O2S2 B1267251 1,3-Dithiane-2-carboxylic acid CAS No. 20461-89-6

1,3-Dithiane-2-carboxylic acid

Cat. No.: B1267251
CAS No.: 20461-89-6
M. Wt: 164.3 g/mol
InChI Key: BZBYEAWKJNCPLB-UHFFFAOYSA-N
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Description

1,3-Dithiane-2-carboxylic acid: is an organic compound with the molecular formula C5H8O2S2. It is a derivative of dithiane, a six-membered ring containing two sulfur atoms at positions 1 and 3. This compound is of interest in organic synthesis due to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

1,3-Dithiane-2-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating specific biochemical transformations. For instance, it can act as a substrate for enzymes involved in sulfur metabolism. The compound’s interactions with biomolecules often involve the formation of thioacetal linkages, which can stabilize reactive intermediates in enzymatic reactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can impact metabolic pathways by altering the flux of metabolites through key enzymatic steps .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable thioacetal linkages with carbonyl groups. This interaction can inhibit or activate specific enzymes, depending on the context. For example, the compound can inhibit enzymes that rely on carbonyl groups for their catalytic activity. Conversely, it can activate enzymes that require thioacetal intermediates for their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro systems. These effects include prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways without causing significant toxicity. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as cysteine desulfurase and thiolase, influencing the levels of sulfur-containing metabolites. The compound can also affect the overall metabolic flux by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include sulfur transport proteins and thiol-binding proteins, which facilitate the compound’s movement and localization. The compound’s distribution can affect its accumulation in specific cellular compartments, influencing its biochemical activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in organelles involved in sulfur metabolism, such as mitochondria and the endoplasmic reticulum. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper compartmentalization and function within the cell .

Properties

IUPAC Name

1,3-dithiane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O2S2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBYEAWKJNCPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70174424
Record name 1,3-Dithiane-2-carboxylic acid
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Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20461-89-6
Record name 1,3-Dithiane-2-carboxylic acid
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Record name 1,3-Dithiane-2-carboxylic acid
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Record name 1,3-Dithiane-2-carboxylic acid
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Record name 1,3-dithiane-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

9.20 g (100 mmol) of glyoxalic acid monohydrate, 11.1 ml (110 mmol) of 1,3-propanedithiol and 1.72 g (10.0 mmol) of para-toluenesulphonic acid were heated in 200 ml of toluene under reflux for 3 h. The reaction mixture was cooled to RT and extracted three times with 100 ml of saturated aqueous sodium bicarbonate solution. The combined aqueous phases were washed with 200 ml of diethyl ether, acidified with aqueous hydrochloric acid (6N) and extracted four times with 200 ml of ethyl acetate. The combined organic phases were dried over magnesium sulphate and filtered, and the solvent was removed under reduced pressure. The residue was used for the next step without further purification. Yield: 8.0 g (47% of theory)
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a one liter three-necked reaction flask equipped with a water-separator device (Dean-Stark) and a reflux condenser there are added 700 ml. of benzene, 54 g (0.5 mol) of 1,3-propanedithiol 46 g (0.5 mol) of monohydrated glyoxylic acid and 0.5 g (2.9 mmol) toluene-p-sulfonic acid. The mixture is heated to reflux with stirring. After 18 ml. (1 mol) water has been condensed, the hot solution is decanted from the precipitate formed on the container walls. The solvent is evaporated under reduced pressure and the residue is crystallized from toluene to yield 1,3-dithiane-2-carboxylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrated glyoxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dithiane-2-carboxylic acid
Reactant of Route 2
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1,3-Dithiane-2-carboxylic acid
Reactant of Route 3
1,3-Dithiane-2-carboxylic acid
Reactant of Route 4
1,3-Dithiane-2-carboxylic acid
Reactant of Route 5
1,3-Dithiane-2-carboxylic acid
Reactant of Route 6
1,3-Dithiane-2-carboxylic acid
Customer
Q & A

Q1: What are the key applications of 1,3-dithiane-2-carboxylic acid in organic synthesis?

A: this compound and its esters serve as versatile building blocks in organic synthesis. [] They function as α-keto equivalents, enabling the introduction of carbonyl functionality through a multi-step process. The acidic proton at the 2-position can be deprotonated, generating a nucleophilic anion. This anion readily participates in various reactions, including:

    Q2: How does the structure of this compound relate to its reactivity?

    A2: The reactivity of this compound stems from the presence of the 1,3-dithiane ring and the carboxylic acid group at the 2-position.

      Q3: Has this compound been explored in the context of asymmetric synthesis?

      A: Yes, research has explored the use of this compound derivatives in asymmetric synthesis. One study demonstrated the potential of the 1-menthyl ester of this compound as a chiral auxiliary. [] This chiral auxiliary facilitated the enantioselective synthesis of tertiary alcohols from acetophenone, propiophenone, and butyrophenone, highlighting its potential in asymmetric transformations.

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